Octahydro-4(1h)-quinolinone
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions . For instance, the reaction of dimethyl sodio-3-ketoglutarate with glyoxal and substituted glyoxals leading to bicyclo [3.3.0]octane derivatives through condensation reactions under specific conditions .Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. X-ray crystallography has been a valuable tool in revealing the hydrogen bonding phenomena and the structural details of related compounds.Chemical Reactions Analysis
Octahydro-4(1h)-quinolinone and its derivatives undergo various chemical reactions, illustrating their chemical properties . For instance, the compound’s framework has been synthesized through chemoenzymatic and enantioselective assembly, employing Diels–Alder cycloaddition and oxa-di-π-methane rearrangement steps.Physical And Chemical Properties Analysis
The physical properties of Octahydro-4(1h)-quinolinone, such as solubility, melting point, and boiling point, are influenced by their molecular structure . The chemical properties, including its reactivity with various reagents, stability under different conditions, and potential for further functionalization, are key areas of interest.Scientific Research Applications
Stereochemistry and Organic Chemistry
- Application : Octahydro-4H-1-pyrindin-4-one, a derivative of Octahydro-4(1h)-quinolinone, has been studied for its stereochemical properties .
- Method : The stereochemistry of the reduction of the ketone under various conditions was studied. The behavior of O-acetates of the isomeric cis-octahydro-lH-l-pyrindin-4-ols under conditions favorable for the O N migration of the acetyl group was also investigated .
- Results : The study found that the stereochemistry of the hydride and catalytic reduction of cis-octahydro-4H-l-pyrindin-4-one and its derivatives differs very substantially from the stereochemistry of the reduction of trans-octahydro-4(1H)-quinolone .
Perfume Compositions
- Application : Octahydro-4,7-methano-1H-indene-5-acetaldehyde, a derivative of Octahydro-4(1h)-quinolinone, has been used in perfume compositions .
- Method : The specific methods of application or experimental procedures in perfume compositions are not detailed in the source .
- Results : The results or outcomes obtained in this application are not provided in the source .
Safety And Hazards
Safety data sheets provide information about the potential hazards of a substance . For instance, it may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It’s important to handle such substances with care, using personal protective equipment and ensuring adequate ventilation .
properties
IUPAC Name |
2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-8,10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTBFFGJFFYFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389753 | |
Record name | octahydro-4(1h)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydro-4(1h)-quinolinone | |
CAS RN |
58869-89-9 | |
Record name | octahydro-4(1h)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58869-89-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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